molecular formula C13H14F2O2 B1395842 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid CAS No. 1260804-37-2

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid

Cat. No. B1395842
M. Wt: 240.25 g/mol
InChI Key: PLIXBFVGKWSUHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic conditions . Another example is the synthesis of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists .

Scientific Research Applications

Coordination Chemistry and Material Science Applications

1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid, as a derivative of cyclohexanecarboxylic acids, has potential applications in coordination chemistry and materials science. Lin and Tong (2011) explored the coordination chemistry of cyclohexanecarboxylic acids, highlighting their relevance in developing magnetic materials and analyzing the conformational transformations of these acids under various conditions (Lin & Tong, 2011).

Pharmacological and Computational Chemistry

In pharmacological research, derivatives of cyclohexanecarboxylic acids, like 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid, have been studied for their potential as modulators of biological receptors. Christov et al. (2011) examined the cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4, emphasizing their synthetic, pharmacological, and computational aspects (Christov et al., 2011).

Green and Environmentally Sound Processes

Further, in the field of green chemistry, derivatives like 1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid can be key intermediates in developing environmentally sound processes. Guo et al. (2017) described an enzymatic process for preparing a related chiral intermediate, highlighting its high productivity and potential industrial applications (Guo et al., 2017).

Impact on Efficiency of Contaminant Degradation

Yang et al. (2014) researched the degradation efficiency of organic contaminants like cyclohexanecarboxylic acid in advanced oxidation processes, providing insights into environmental remediation techniques (Yang et al., 2014).

Supramolecular Chemistry

The supramolecular chemistry of cyclohexanecarboxylic acid derivatives is another area of interest. Shan, Bond, and Jones (2003) studied the co-crystallization of cyclohexanecarboxylic acid derivatives with various bases, revealing different supramolecular acid motifs, which is crucial for understanding molecular interactions and designing novel materials (Shan, Bond, & Jones, 2003).

Plant Growth Stimulation

Investigating the effects of cyclohexanecarboxylic acid derivatives on plant growth, Peirson (1972) found that these compounds could affect the uptake and distribution of minerals in plants, which is significant for agricultural science and plant physiology (Peirson, 1972).

Safety And Hazards

The safety data sheet for “3-(3,5-Difluorophenyl)propionic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O2/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIXBFVGKWSUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid
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1-(3,5-Difluorophenyl)-cyclohexanecarboxylic acid

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